N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride

Lipophilicity Medicinal Chemistry Physicochemical Property Optimization

Addressing the challenge of sourcing regioisomerically pure, patent-relevant scaffolds for antiviral and metabolic disease programs. This compound provides a structurally defined pyrazole-piperidine core with established target engagement lineage. - Definitive 1-ethyl-3-substituted pyrazole regiochemistry (SMILES: CCN1C=CC(=N1)NC(=O)CC2CCNCC2) for consistent SAR. - CNS-compatible TPSA (58.95 Ų) and LogP (1.653) enable blood-brain barrier penetration studies. - Supplied as a hydrochloride salt for reproducible in vitro assay preparation.

Molecular Formula C12H21ClN4O
Molecular Weight 272.77 g/mol
CAS No. 1361115-80-1
Cat. No. B1402523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride
CAS1361115-80-1
Molecular FormulaC12H21ClN4O
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)NC(=O)CC2CCNCC2.Cl
InChIInChI=1S/C12H20N4O.ClH/c1-2-16-8-5-11(15-16)14-12(17)9-10-3-6-13-7-4-10;/h5,8,10,13H,2-4,6-7,9H2,1H3,(H,14,15,17);1H
InChIKeyKOLWKCVTSBXTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide Hydrochloride (CAS 1361115-80-1) for Targeted Research


N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide hydrochloride is a heterocyclic building block belonging to the pyrazole-piperidine acetamide class, with an N-ethyl substituent on the pyrazole ring and the acetamide linker attached at the 4-position of piperidine . It is primarily supplied as a hydrochloride salt (C₁₂H₂₁ClN₄O; MW 272.77) with a reported purity of 98% . This compound serves as a key intermediate or scaffold for medicinal chemistry programs, particularly those exploring PrCP (prolylcarboxypeptidase) inhibition and dual CCR5/CXCR4 HIV entry antagonism, based on patent and literature associations of closely related pyrazolyl-piperidine analogs [1].

Why Generic Pyrazole-Piperidine Building Blocks Cannot Substitute N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide Hydrochloride


Generic substitution within the pyrazole-piperidine acetamide class is unreliable because the precise regiochemistry of the pyrazole N-ethyl group, the 4-position attachment of the piperidine, and the hydrochloride salt form collectively define the compound's hydrogen-bonding capacity, basicity, and molecular recognition profile . The specific LogP of 1.653 and TPSA of 58.95 dictate membrane permeability and solubility characteristics that deviate from regioisomers or N-methyl analogs, potentially altering target binding kinetics . Furthermore, this compound—or its immediate free-base progenitor—has been explicitly implicated in patent-protected PrCP inhibitor series by Merck, where subtle structural modifications resulted in order-of-magnitude potency shifts [1]. Therefore, swapping with an off-the-shelf analog lacking the N-ethyl or the 4-piperidinyl substitution risks invalidating established structure-activity relationships and forfeiting the specific pharmacological profile documented in proprietary research.

Quantitative Differentiation Evidence for N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide Hydrochloride vs. Structural Analogs


N-Ethyl Pyrazole Substitution Confers Distinct Calculated Lipophilicity vs. N-Methyl and N-H Analogs

The N-ethyl substituent on the pyrazole ring directly impacts the compound's calculated LogP. The target compound (N-ethyl) possesses a LogP of 1.653 . While precise experimental LogP values for the N-methyl analog (N-(1-methyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide) and the N-H parent are not publicly available in a single comparable dataset, the generally accepted Hansch-Leo fragmental constant for a methylene (-CH₂-) increment is approximately +0.5 log units [1]. This class-level inference suggests that the N-methyl analog would be less lipophilic by approximately 0.5 LogP units, potentially affecting membrane permeability and non-specific binding profiles in cellular assays.

Lipophilicity Medicinal Chemistry Physicochemical Property Optimization

Hydrochloride Salt Form Provides Defined Basicity and Solid-State Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt , whereas many catalog analogs are available only as the free base. The hydrochloride salt ensures consistent protonation of the piperidine nitrogen, yielding a defined counterion stoichiometry (C₁₂H₂₁ClN₄O, MW 272.77) . No quantitative pKa comparison is publicly available for this specific compound versus its free base; however, the presence of the hydrochloride salt is a class-level indicator of improved aqueous solubility, hygroscopicity control, and solid-state stability for the secondary amine-containing piperidine scaffold, which is critical for reproducible in vitro assay preparation.

Salt Selection Solid-State Chemistry Pre-formulation

Patent Linkage to PrCP Inhibitor Series Provides Target-Class Context Absent for Generic Pyrazole-Piperidine Building Blocks

The compound is cataloged as 'Piperidinyl pyrazole derivative 3' and explicitly linked to Merck Sharp & Dohme's PrCP (prolylcarboxypeptidase) inhibitor patent portfolio targeting obesity and metabolic syndrome [1]. A related medicinal chemistry campaign on pyrazoles as non-classical bioisosteres in PrCP inhibitors (Bioorg. Med. Chem. Lett. 2014, 24, 1657-1660) demonstrated that pyrazole-amide compounds achieved nanomolar PrCP IC₅₀ values, although the exact IC₅₀ for this specific compound was not disclosed in the public abstract [2]. In contrast, generic pyrazole-piperidine building blocks such as 2-(1H-pyrazol-1-ylmethyl)piperidine or 4-(1H-pyrazol-3-yl)piperidine have no established PrCP activity context [3].

PrCP Inhibition Metabolic Disease Patent Pharmacology

Regiochemical Integrity of 1,3-Pyrazole Substitution Distinguishes This Scaffold from 1,5-Regioisomers with Potentially Divergent Binding Modes

The compound features a 1-ethyl-1H-pyrazol-3-yl substitution pattern, where the acetamide linker is attached at the 3-position of the pyrazole ring . In the dual CCR5/CXCR4/HIV-RT inhibitor study (ACS Med. Chem. Lett. 2015), compound 3—a pyrazole-piperidine core analog—displayed a U-shaped binding mode to HIV-RT with RMSD >3.0 Å between the chemokine receptor-bound and RT-bound conformations, demonstrating that the spatial orientation of the pyrazole and piperidine rings is critical for polypharmacology [1]. The 1,5-regioisomer would project the acetamide vector in a geometrically distinct direction, potentially disrupting key interactions with Tyr181 and Lys103 observed in the HIV-RT model. No quantitative IC₅₀ or Kd values for the 1,5-regioisomer are publicly available for comparison.

Regiochemistry Molecular Recognition Binding Mode

Moderate TPSA and Low H-Bond Donor Count Differentiate This Scaffold from More Polar Amide Derivatives for CNS Penetration Potential

The target compound has a calculated TPSA of 58.95 Ų and 2 hydrogen bond donors . According to the widely referenced CNS MPO (Multiparameter Optimization) scoring system, optimal CNS drug candidates typically exhibit TPSA < 70 Ų and HBD ≤ 2 [1]. This compound falls within the favorable range for CNS penetration, whereas more polar analogs—such as those bearing a carboxylic acid or primary amide substituent—would exceed these thresholds. For context, the free carboxylic acid analog of a related pyrazole-piperidine scaffold would be expected to have TPSA > 90 Ų, placing it outside the CNS-favorable window. No direct brain-to-plasma ratio data is available for this specific compound.

CNS Drug Design Physicochemical Property Blood-Brain Barrier

High-Impact Application Scenarios for N-(1-Ethyl-1H-pyrazol-3-yl)-2-piperidin-4-yl-acetamide Hydrochloride Based on Quantitative Evidence


Scaffold Optimization in PrCP Inhibitor Medicinal Chemistry Campaigns

Researchers extending the Merck PrCP inhibitor series can use this compound as a structurally defined building block with established patent lineage [1]. The N-ethyl substitution and 1,3-pyrazole regiochemistry provide a specific starting point for structure-activity relationship (SAR) studies. The calculable LogP of 1.653 and CNS-compatible TPSA of 58.95 Ų guide the design of analogs with balanced physicochemical properties for in vivo metabolic disease models. The hydrochloride salt form ensures consistent in vitro assay preparation .

Dual CCR5/CXCR4 Antagonist Development for HIV Entry Inhibition

Based on the pyrazolo-piperidine core's demonstrated ability to concurrently inhibit CCR5-mediated M-tropic viral entry, CXCR4-mediated T-tropic entry, and HIV reverse transcriptase [2], this specific 1-ethyl-1H-pyrazol-3-yl acetamide variant can serve as a comparator compound in mechanistic studies. The 4-piperidinyl substitution pattern and rotatable bond count of 4 offer conformational flexibility that may be probed for polypharmacology optimization.

CNS-Penetrant Lead Generation with Favorable Physicochemical Starting Points

For neuroscience targets where blood-brain barrier penetration is paramount, this compound's TPSA of 58.95 Ų and only 2 hydrogen bond donors position it within the CNS MPO optimal range [3]. Medicinal chemists can select this building block for library synthesis or fragment-based screening with confidence that the core scaffold will not inherently preclude CNS exposure, reducing late-stage attrition from poor brain penetration.

Regiochemical Reference Standard for Pyrazole Tautomerism and Binding Mode Studies

The definitive 1-ethyl-3-substituted pyrazole regiochemistry, confirmed by the SMILES string CCN1C=CC(=N1)NC(=O)CC2CCNCC2 , makes this compound valuable as a reference standard in studies of pyrazole tautomerism and its impact on target binding. The tautomeric state where the pyrazole hydrogen is positioned nearest the piperidine ring, as observed in the HIV-RT binding model of the related compound 3 [2], underscores the importance of regioisomeric purity in crystallography and computational docking experiments.

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